molecular formula C19H15BrN6OS B2824298 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 863452-81-7

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2824298
CAS No.: 863452-81-7
M. Wt: 455.33
InChI Key: CNMKCILPSXZIKV-UHFFFAOYSA-N
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Description

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with 4-bromoaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine atom or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine site.

Scientific Research Applications

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit LSD1 selectively over other enzymes like monoamine oxidase A/B (MAO-A/B) makes it a valuable compound in medicinal chemistry .

Biological Activity

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrN5SC_{20}H_{20}BrN_5S, with a molecular weight of approximately 432.37 g/mol. The compound features a triazolo[4,5-d]pyrimidine core which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine structure exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties of triazole derivatives against various pathogens.
  • Anticancer Properties : Triazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo.
  • Anticonvulsant Effects : Some derivatives demonstrate efficacy in reducing seizure activity in animal models.

Antimicrobial Activity

A study evaluating the antimicrobial activity of triazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anticancer Activity

In vitro studies demonstrated that this class of compounds can induce apoptosis in cancer cells. For instance, a related triazole derivative was tested against human colon cancer (HCT116) cell lines and showed an IC50 value of approximately 4.36 µM compared to doxorubicin .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AHCT1164.36
Compound BMCF76.50
Compound CHeLa8.10

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Docking studies suggest strong interactions with targets such as protein kinases and DNA polymerases.

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted where various triazole derivatives were tested against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain modifications to the triazole core significantly enhanced activity against resistant strains .
  • Neuroprotective Effects : In an animal model of epilepsy, a related compound demonstrated reduced seizure frequency and duration when administered prior to induced seizures. This suggests potential applications in treating neurological disorders .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMKCILPSXZIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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